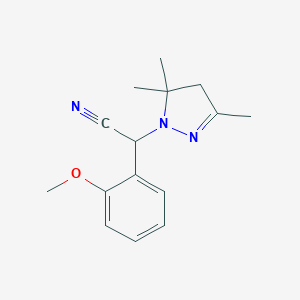
(2-methoxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methoxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is commonly referred to as MTDP, and it has shown promising results in various studies, which have highlighted its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of MTDP is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and inflammation. MTDP has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that eliminates damaged or abnormal cells from the body.
Biochemical and Physiological Effects
MTDP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of key enzymes involved in cancer cell proliferation, such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2). MTDP has also been shown to modulate the expression of various genes involved in inflammation and cell survival, including nuclear factor-kappa B (NF-κB) and B-cell lymphoma 2 (Bcl-2).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTDP has several advantages for lab experiments. It is readily available in high purity and yield, making it easy to obtain for scientific research. MTDP has also been shown to exhibit potent activity against a wide range of cancer cell lines, making it a potential therapeutic agent for the treatment of various types of cancer. However, MTDP also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, more research is needed to determine the optimal dosage and administration of MTDP for therapeutic use.
Direcciones Futuras
There are several future directions for research on MTDP. One potential direction is to further investigate its mechanism of action, which could provide insights into its therapeutic potential. Another direction is to optimize the synthesis method for MTDP to improve its yield and purity. Additionally, more research is needed to determine the optimal dosage and administration of MTDP for therapeutic use. Finally, clinical trials are needed to evaluate the safety and efficacy of MTDP as a therapeutic agent for the treatment of cancer and other inflammatory diseases.
Métodos De Síntesis
The synthesis of MTDP involves the reaction of 2-methoxybenzaldehyde with 3,5,5-trimethyl-1H-pyrazole-1-acetonitrile in the presence of a base catalyst. The resulting product is MTDP, which is obtained in high yield and purity. This synthesis method has been optimized to produce MTDP on a large scale, making it readily available for scientific research.
Aplicaciones Científicas De Investigación
MTDP has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. MTDP has also demonstrated potent anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases.
Propiedades
Nombre del producto |
(2-methoxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile |
|---|---|
Fórmula molecular |
C15H19N3O |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-2-(3,5,5-trimethyl-4H-pyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C15H19N3O/c1-11-9-15(2,3)18(17-11)13(10-16)12-7-5-6-8-14(12)19-4/h5-8,13H,9H2,1-4H3 |
Clave InChI |
WKJVFQJERHONSB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C)C)C(C#N)C2=CC=CC=C2OC |
SMILES canónico |
CC1=NN(C(C1)(C)C)C(C#N)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B257667.png)

![2-(2-Phenylethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B257674.png)


![2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone](/img/structure/B257678.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B257680.png)

![N-[1-(2-adamantyl)ethyl]-3-phenylacrylamide](/img/structure/B257690.png)


![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)

![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B257709.png)